Triphosphine

Descripción

Molecular Geometry and Bonding Characteristics

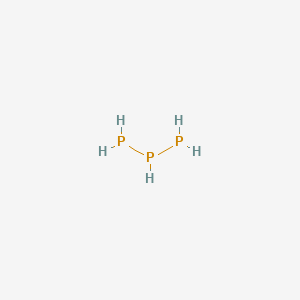

Triphosphine adopts a linear chain structure characterized by a central phosphorus atom bonded to two terminal PH₂ groups and one hydrogen atom. The molecule’s geometry arises from sp³ hybridization at each phosphorus center, with bond angles approximating 94–98° for P–P–P linkages. The P–P bond lengths in this compound range between 2.10–2.15 Å, slightly shorter than those in diphosphine (P₂H₄, ~2.20 Å), reflecting enhanced orbital overlap due to hyperconjugative interactions between adjacent PH₂ groups.

The bonding in this compound involves σ-framework interactions, with lone pairs on phosphorus contributing to weak intermolecular interactions. Computational studies reveal that the P–H bonds exhibit lengths of 1.42–1.45 Å, consistent with typical phosphorus-hydrogen single bonds. A key feature is the delocalization of electron density across the P–P–P backbone, which stabilizes the molecule despite its inherent thermodynamic instability.

Table 1: Bond Parameters in this compound and Related Compounds

| Compound | P–P Bond Length (Å) | P–H Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| This compound | 2.10–2.15 | 1.42–1.45 | 94–98 (P–P–P) |

| Diphosphine | 2.18–2.22 | 1.43–1.47 | 98–102 (P–P–P) |

| Cyclo-P₅H₅ | 2.20–2.25 | 1.40–1.44 | 108 (ring) |

The molecule’s instability arises from facile decomposition into phosphine (PH₃) and cyclic pentaphosphine (cyclo-P₅H₅) via a radical-mediated pathway. This reactivity is attributed to strain in the P–P–P chain and the high hydridic character of terminal hydrogens.

Comparative Structural Features of P₃H₅ vs. Cyclic Phosphorus Hydrides

This compound’s linear chain structure contrasts sharply with cyclic phosphorus hydrides such as cyclo-P₅H₅, which adopts a puckered five-membered ring geometry. Key differences include:

- Bond Strain : Cyclo-P₅H₅ exhibits reduced angular strain (internal angles ~108°) compared to this compound’s acute P–P–P angles, enhancing its thermodynamic stability.

- Electron Delocalization : The cyclic structure allows for partial π-delocalization across the ring, whereas this compound’s linear chain supports only σ-framework conjugation.

- Reactivity : Cyclo-P₅H₅ undergoes ring-opening reactions with electrophiles, while this compound preferentially decomposes via P–P bond cleavage.

Notably, theoretical studies predict that this compound can isomerize to branched or cyclic forms under specific conditions, though such intermediates remain experimentally unobserved.

Polymorphism and Phase Transitions Under Variable Conditions

This compound’s structural plasticity under varying pressures and temperatures remains poorly characterized due to its instability. However, analogies to related systems provide insights:

- High-Pressure Behavior : At pressures >10 GPa, phosphorus hydrides like PH₃ polymerize into extended networks (e.g., P₂H₄, P₄H₆). This compound likely undergoes similar pressure-induced oligomerization, forming P–P cross-linked frameworks.

- Low-Temperature Phases : Below −50°C, this compound may adopt a crystalline phase with alternating P–P bond orientations, as observed in diphosphine.

- Liquid-State Dynamics : Molecular dynamics simulations suggest that molten this compound exhibits rapid P–P bond rearrangement, facilitating transient cyclic oligomers.

Table 2: Phase Behavior of Phosphorus Hydrides

| Compound | Stable Phase (25°C) | High-Pressure Phase (>20 GPa) |

|---|---|---|

| This compound | Gas | Polymeric solid (predicted) |

| Diphosphine | Liquid | P₂H₄ oligomers |

| Cyclo-P₅H₅ | Solid | Ring-opened polymers |

These transitions highlight the delicate balance between kinetic stability and thermodynamic driving forces in phosphorus hydrides. Further experimental studies using cryogenic matrix isolation or high-pressure crystallography are needed to validate these predictions.

Propiedades

Número CAS |

13597-70-1 |

|---|---|

Fórmula molecular |

H5P3 |

Peso molecular |

97.961 g/mol |

Nombre IUPAC |

bis(phosphanyl)phosphane |

InChI |

InChI=1S/H5P3/c1-3-2/h3H,1-2H2 |

Clave InChI |

ITHPEWAHFNDNIO-UHFFFAOYSA-N |

SMILES |

PPP |

SMILES canónico |

PPP |

Otros números CAS |

13597-70-1 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Organic Synthesis and Organometallic Chemistry

Triphenylphosphine is a crucial reagent in organic synthesis and organometallic reactions. Its applications include:

- Functional Group Interconversion : Triphenylphosphine facilitates the conversion of functional groups, allowing for the modification of organic molecules.

- Heterocycle Synthesis : It plays a vital role in synthesizing heterocycles, which are essential components in pharmaceuticals and agrochemicals.

- Metal Complex Formation : Triphenylphosphine forms stable complexes with metals, enhancing catalytic activity in various reactions.

Case Study: Polymer-Supported Triphenylphosphine

A comprehensive review highlighted the use of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis. PS-TPP has been employed in functional group transformations and total synthesis of natural products, demonstrating high selectivity and efficiency in regio-, stereo-, and chemo-selective reactions .

| Application Area | Specific Use Cases | Efficiency/Outcome |

|---|---|---|

| Functional Group Interconversion | Conversion of alcohols to halides | High yields observed |

| Heterocycle Synthesis | Synthesis of various pharmaceutical intermediates | Successful formation of complex structures |

| Metal Complex Formation | Catalysis in cross-coupling reactions | Enhanced reaction rates |

Transformation of Triphenylphosphine Oxide

Triphenylphosphine oxide (TPPO) is often considered a waste product; however, recent studies have demonstrated its potential for transformation into valuable organophosphorus compounds. By reacting TPPO with metallic sodium, researchers have successfully produced sodium diphenylphosphinite and other reactive intermediates that can be further utilized in organic synthesis . This approach not only recycles TPPO but also contributes to the development of new organophosphorus compounds with industrial significance.

Medicinal Chemistry: Mitochondria-Targeted Drug Delivery

In recent years, triphenylphosphine has been investigated for its role in drug delivery systems targeting mitochondria. Mitochondria are critical for cellular energy production and play a significant role in cancer cell metabolism. The lipophilic nature of triphenylphosphine allows it to penetrate mitochondrial membranes effectively.

Case Study: Mitochondria-Targeted Anticancer Agents

Research has shown that triphenylphosphine derivatives can enhance the delivery of anticancer drugs directly to mitochondria, minimizing toxicity to normal cells while maximizing therapeutic effects on tumor cells. For instance, studies have explored the use of triphenylphosphine-based carriers for delivering doxorubicin and paclitaxel, resulting in significant inhibition of tumor growth in preclinical models .

| Drug Delivery System | Targeted Drug | Outcome |

|---|---|---|

| Doxorubicin Delivery | Doxorubicin | High cytotoxicity against cancer cells |

| Paclitaxel Delivery | Paclitaxel | Significant tumor growth inhibition |

Análisis De Reacciones Químicas

Oxidation Reactions

Triphenylphosphine undergoes slow oxidation in air to form triphenylphosphine oxide (OPPh₃):

This reaction is accelerated in the presence of oxidizing agents like hydrogen peroxide. OPPh₃ is polar and can be separated from unreacted PPh₃ via recrystallization in polar solvents (e.g., ethanol) .

Key Applications :

-

Removal of sulfur from polysulfides and episulfides to form triphenylphosphine sulfide (PPh₃S) .

-

Reduction of peroxides in the Staudinger reaction to generate phosphanimines .

Reactions with Sulfur and Chalcogens

PPh₃ reacts vigorously with elemental sulfur to produce triphenylphosphine sulfide (PPh₃S). A recent study demonstrated that a stoichiometric mixture of PPh₃ and sulfur in dichloromethane forms PPh₃S within 40 seconds at 40°C, yielding 88% product .

Mechanism :

Experimental Conditions :

| Substrate | Solvent | Time | Yield |

|---|---|---|---|

| S₈ | CH₂Cl₂ | 40 s | 88% |

Similarly, PPh₃ reacts with selenium to form triphenylphosphine selenide (PPh₃Se) .

Chlorination

PPh₃ reacts with chlorine to form triphenylphosphine dichloride ([PPh₃Cl]Cl), a reagent used to convert alcohols to alkyl chlorides:

This intermediate is moisture-sensitive and requires anhydrous conditions .

Bromination

In the Appel reaction, PPh₃ and carbon tetrachloride convert alcohols to alkyl bromides via a phosphorane intermediate .

Mitsunobu Reaction

PPh₃ mediates the conversion of alcohols to esters or ethers using diethyl azodicarboxylate (DEAD):

Here, PPh₃ is oxidized to OPPh₃, while DEAD acts as a hydrogen acceptor .

Staudinger Reaction

PPh₃ reacts with aryl azides to form phosphanimines, which hydrolyze to amines:

Michael Addition

PPh₃ catalyzes the Michael addition of oximes to activated olefins (e.g., ethyl acrylate, acrylonitrile) under mild conditions. For example, phenyl vinyl sulfone reacts with aldoximes in acetonitrile at 20°C, yielding >85% adducts .

Optimized Conditions :

| Catalyst Loading | Solvent | Temperature | Yield Range |

|---|---|---|---|

| 15–20 mol% | MeCN | 20–25°C | 70–95% |

Wittig Reaction

PPh₃ generates ylides from alkyl halides, which react with aldehydes/ketones to form alkenes:

Reduction and Regeneration

Recent studies show that sodium reduces triphenylphosphine oxide (OPPh₃) back to PPh₃ in tetrahydrofuran (THF) at 25°C. This regeneration pathway supports sustainable synthetic practices .

Comparative Reactivity of Substrates

| Substrate | Reactivity with PPh₃ | Product |

|---|---|---|

| S₈ | High (40 s reaction) | PPh₃S |

| O₂ | Moderate (days) | OPPh₃ |

| Cl₂ | Rapid (<1 min) | [PPh₃Cl]Cl |

This synthesis of triphenylphosphine’s reactivity highlights its versatility in organic transformations, from catalytic processes to stoichiometric reductions. Its applications in pharmaceuticals (e.g., vitamin A synthesis) and materials science underscore its industrial relevance .

Comparación Con Compuestos Similares

Triphosphine vs. Diphosphine Ligands

- Coordination Geometry : Diphosphines (e.g., Ph₂PCH₂CH₂PPh₂) bind in a bidentate fashion, forming square-planar or tetrahedral complexes. In contrast, triphosphines enforce trigonal or distorted square-planar geometries. For example, the this compound PhSi(CH₂PPh₂)₃ forms Fe(II) and Co(II) complexes with distorted octahedral geometries , while diphosphines like rac-BINAP favor square-planar coordination in Ni catalysts .

- Catalytic Activity : In nickel-catalyzed alkyne cyclization, this compound complexes (e.g., p-tolL2 ) form 18 valence electron (VE) species, which are less reactive than 16 VE diphosphine complexes due to steric saturation .

This compound vs. Triphosphinite Ligands

- Electronic Effects : Replacing the CH₂ linkers in PhSi(CH₂PPh₂)₃ with O atoms (yielding PhSi(OPPh₂)₃ ) increases ligand electronegativity. In CO₂ hydroboration, Fe and Co this compound complexes are more active than their triphosphinite counterparts, while Cu triphosphinites outperform triphosphines, achieving a 92:8 product selectivity ratio .

- Steric Flexibility : Triphosphinites are more conformationally flexible, enabling better substrate access in Cu catalysts .

This compound vs. Triptycene-Based Phosphines

- Rigidity and Steric Effects : Triptycene-derived triphosphines (e.g., 1,8,13-triphosphine ) create a rigid pincer-like coordination sphere. The resulting Pd(II) complexes exhibit near-perfect trigonal bipyramidal geometries, enhancing chemoselectivity in hydrogenation reactions .

- Synthetic Accessibility : Triptycene triphosphines require multi-step syntheses involving Diels-Alder reactions and bromination , whereas conventional triphosphines like triphos are more straightforward to prepare .

Catalytic Performance and Mechanistic Insights

CO₂ Reduction and Hydroboration

- Pd this compound Complexes : The [Pd(triphos)(solvent)]²⁺ system catalyzes CO₂ reduction to CO with a mechanism mimicking [NiFe] CO dehydrogenase enzymes. The this compound ligand stabilizes Pd intermediates during electron transfer and C–O bond cleavage .

- Cu this compound Catalysts : In CO₂ hydroboration, PhSi(CH₂PPh₂)₃ -Cu complexes achieve high selectivity for H₂C(OBBN)₂ (92:8 ratio) due to optimal electron donation and steric control .

Oxidative Addition in Ni Complexes

- Chelation Effects: this compound ligands (e.g., RP(CH₂CH₂PR′₂)₂) favor pentacoordinate Ni(II) geometries during aryl halide oxidative addition. This contrasts with square-pyramidal structures formed by monodentate PH₃ or PMe₃ ligands .

- Kinetic Studies : The this compound's chelating structure lowers activation energy, yielding a pseudo-first-order rate constant (kOBS ) of 0.031 min⁻¹ for 4-bromotoluene oxidative addition .

Photophysical and Stability Properties

Luminescence in Ag and Cu Complexes

- Quantum Yields: this compound Ag complexes (e.g., Ag(P₃)X) exhibit intense room-temperature emission (quantum yield ~40%), outperforming phosphine oxide analogs due to reduced non-radiative decay .

- Emission Shifts : Replacing this compound with phosphine oxide ligands causes hypsochromic shifts (25–54 nm) and reduced intensities .

Solubility and Stability Challenges

- Ge(IV) Complexes : this compound ligands like Ph₂P(CH₂)₂PPh₂ form poorly soluble GeF₄ adducts, complicating NMR analysis. Fluoride abstraction attempts lead to Ge(IV) reduction to Ge(II), limiting utility .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.